Sequence Differences from IsCT
NDBP-58 (ILGKIWEGVKS) shares 8 out of 11 residues with the well-characterized scorpion AMP IsCT (ILGKIWEGIKSLF), a 13-mer amidated peptide. Key differences include: (i) NDBP-58 lacks the C-terminal Ile-Lys-Ser-Leu-Phe extension present in IsCT, (ii) it possesses a Lys at position 10 instead of Ile, and (iii) it is not C-terminally amidated [1]. The C-terminal amidation and extended hydrophobic tail of IsCT have been shown to be critical for both antimicrobial potency and hemolytic activity; analogs lacking these features exhibit altered membrane selectivity [2]. These sequence differences preclude direct substitution in studies requiring specific membrane-interaction profiles.
| Evidence Dimension | Primary Sequence and Post-Translational Modification |
|---|---|
| Target Compound Data | Sequence: ILGKIWEGVKS (11 residues, free C-terminus) |
| Comparator Or Baseline | IsCT: ILGKIWEGIKSLF (13 residues, C-terminal amidation) |
| Quantified Difference | Residue identity: 72.7% (8/11 overlap); length difference: -2 residues; no C-terminal amidation in NDBP-58 |
| Conditions | Sequence alignment based on published cDNA and peptide characterization data |
Why This Matters
This structural divergence necessitates product-specific validation in any antimicrobial or membrane-interaction assay.
- [1] Silva, E.C.N., Camargos, T.S., Maranhão, A.Q., Silva-Pereira, I., Silva, L.P., Possani, L.D., Schwartz, E.F. (2009). Cloning and characterization of cDNA sequences encoding for new venom peptides of the Brazilian scorpion Opisthacanthus cayaporum. Toxicon, 54(3), 252-261. View Source
- [2] Ahn, M., Murugan, R.N., Jacob, B., Hyun, J.K., Cheong, C., Hwang, E., Park, H.N., Seo, J.H., Srinivasrao, G., Lee, K.S., Shin, S.Y., Bang, J.K. (2015). A novel approach to increase the antimicrobial activity of IsCT through N-terminal substitution with aromatic residues and C-terminal amidation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10), 2080-2089. View Source
